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Abstract
This technical guide provides an in-depth overview of the discovery, history, and initial

characterization of human galanin (1-30). It details the pivotal experiments that led to its

isolation and sequencing, outlines the fundamental signaling pathways it modulates, and

presents key quantitative data from its early characterization. This document is intended to

serve as a comprehensive resource for researchers and professionals in the fields of

neuroscience, endocrinology, and drug development who are interested in the foundational

science of this important neuropeptide.

Introduction
Galanin is a widely expressed neuropeptide that plays a crucial role in a variety of physiological

processes, including neurotransmission, hormone secretion, and pain perception.[1] First

discovered in porcine intestine in 1983, its human counterpart was later identified and found to

possess unique structural characteristics.[1] This guide focuses specifically on the discovery

and history of the 30-amino acid, non-amidated form of human galanin, referred to as galanin

(1-30).
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The definitive identification and characterization of human galanin were published in 1991 by

Schmidt and colleagues in the Proceedings of the National Academy of Sciences.[2] This

seminal work laid the foundation for our understanding of the structure and function of galanin

in humans.

Isolation from Human Pituitaries
The research team led by W.E. Schmidt isolated human galanin from a large pool of 280

postmortem human pituitaries.[2] The choice of tissue was significant, as galanin was known to

be present in the pituitary gland of other species. The extraction process involved

homogenization of the tissue in an acidic medium to preserve the peptide structure.

Purification through High-Performance Liquid
Chromatography (HPLC)
A multi-step purification process utilizing reversed-phase high-performance liquid

chromatography (RP-HPLC) was employed to isolate human galanin to homogeneity. While the

precise, detailed parameters from the original publication are not fully available, the general

workflow involved a series of chromatographic separations with progressively shallower

gradients of organic solvent (typically acetonitrile) to resolve the peptide of interest from a

complex mixture of other pituitary-derived molecules. The purification was monitored by a

radioreceptor assay, which detected fractions with galanin-like bioactivity.

Primary Structure Determination
The amino acid sequence of the purified peptide was determined by automated Edman

degradation.[3] This classical protein sequencing method involves the stepwise removal and

identification of amino acid residues from the N-terminus of the peptide.[4][5][6][7] The analysis

revealed a 30-amino acid sequence, which was distinct from the 29-amino acid, C-terminally

amidated galanin found in other species like pig, rat, and cow.[2]

Table 1: Physicochemical Properties of Human Galanin (1-30)
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Property Value Reference

Amino Acid Sequence

Gly-Trp-Thr-Leu-Asn-Ser-Ala-

Gly-Tyr-Leu-Leu-Gly-Pro-His-

Ala-Val-Gly-Asn-His-Arg-Ser-

Phe-Ser-Asp-Lys-Asn-Gly-Leu-

Thr-Ser

[2]

Number of Residues 30 [2]

C-terminus Non-amidated [2]

Molecular Mass 3156.1 Da [2]

Experimental Protocols
General Workflow for the Isolation and Sequencing of
Human Galanin (1-30)
The following diagram outlines the key steps involved in the initial discovery of human galanin.

A simplified workflow for the discovery of human galanin (1-30).

Edman Degradation for Amino Acid Sequencing
Principle: The Edman degradation procedure sequentially removes one amino acid at a time

from the amino terminus of a peptide.[3]

Methodology:

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate

(PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

Cleavage: The PTC-peptide is then treated with a strong acid (e.g., trifluoroacetic acid),

which cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the

peptide intact.

Conversion and Identification: The thiazolinone derivative is converted to a more stable

phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g.,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7990979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990979/
https://en.wikipedia.org/wiki/Edman_degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8083213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HPLC) by comparing its retention time to that of known standards.

Cycling: The remaining peptide, now one residue shorter, is subjected to the next cycle of

Edman degradation. This process is repeated until the entire sequence is determined.

Galanin Receptors and Signaling Pathways
Human galanin (1-30) exerts its biological effects by binding to and activating three distinct G

protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[8][9] These receptors are

coupled to different intracellular signaling cascades, leading to a diverse range of cellular

responses.

Table 2: Human Galanin Receptors and Their Primary Signaling Pathways

Receptor
Primary G
Protein
Coupling

Downstream
Signaling
Pathway

Primary Effect References

GALR1 Gαi/o
Inhibition of

Adenylyl Cyclase

Decrease in

intracellular

cAMP

[8][9]

GALR2 Gαq/11

Activation of

Phospholipase C

(PLC)

Increase in IP3

and intracellular

Ca2+

[8][10]

GALR3 Gαi/o
Inhibition of

Adenylyl Cyclase

Decrease in

intracellular

cAMP

[8][9]

GALR1 and GALR3 Signaling Pathway
The activation of GALR1 and GALR3 by galanin leads to the inhibition of adenylyl cyclase, a

key enzyme in the production of the second messenger cyclic AMP (cAMP).

The inhibitory signaling cascade of GALR1 and GALR3.

GALR2 Signaling Pathway
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In contrast to GALR1 and GALR3, GALR2 is primarily coupled to the Gαq/11 family of G

proteins. Its activation stimulates phospholipase C (PLC), leading to an increase in intracellular

calcium levels.

The stimulatory signaling cascade of GALR2.

Conclusion
The discovery of human galanin (1-30) as a 30-amino acid, non-amidated neuropeptide was a

significant advancement in the field of neuroendocrinology. The pioneering work of Schmidt

and colleagues not only elucidated its unique structure but also paved the way for subsequent

research into its physiological roles and the signaling mechanisms of its receptors. A thorough

understanding of this foundational history and the associated experimental methodologies is

crucial for contemporary research and the development of novel therapeutics targeting the

galanin system.
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To cite this document: BenchChem. [The Discovery and History of Human Galanin (1-30): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8083213#galanin-1-30-human-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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